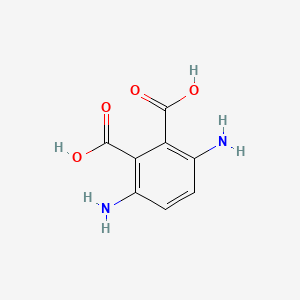

3,6-Diaminophthalic acid

Description

3,6-Diaminophthalic acid is a derivative of phthalic acid (benzene-1,2-dicarboxylic acid) with amino (-NH₂) groups substituted at the 3- and 6-positions of the aromatic ring. Phthalic acid derivatives are critical in polymer chemistry, pharmaceuticals, and fine chemical synthesis due to their reactivity and ability to form stable intermediates .

Properties

Molecular Formula |

C8H8N2O4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

3,6-diaminophthalic acid |

InChI |

InChI=1S/C8H8N2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,9-10H2,(H,11,12)(H,13,14) |

InChI Key |

DFAZSOGXCHZYJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3,6-Diaminophthalic acid with structurally related compounds, emphasizing molecular weight, thermal stability, and color:

Key Observations:

- Color: Unlike most diamino-substituted phthalic acids, 3,5-diaminophthalic acid is colorless, whereas 6-acetylaminoanthranilic acid exhibits brown coloration . This suggests that substitution patterns (positions 3,6 vs. 3,5) significantly influence electronic structure and light absorption.

- Thermal Stability : Fluorinated analogs like 3,6-Difluorophthalic acid exhibit high thermal stability (boiling point ~357°C), which is advantageous for high-temperature applications such as polymer synthesis .

- Reactivity: Amino groups in this compound likely enhance its utility as a monomer in polycondensation reactions, similar to copolyesters derived from 1,4:3,6-dianhydrohexitols and sebacic acid (Tg: 30–64°C, tensile strength: 18–40 MPa) .

Preparation Methods

Table 1: Comparative Reduction Conditions for Nitrophthalic Acids

Alternative Reducing Agents: Sodium Dithionite Systems

Source highlights sodium dithionite (Na₂S₂O₄) for pyrimidine amine synthesis, achieving rapid reductions in water-THF mixtures. Applied to 3,6-dinitrophthalic acid, this system could bypass high-temperature requirements:

-

Mechanism : Na₂S₂O₄ generates sulfoxylate radicals (SO₂⁻) under alkaline conditions, selectively reducing nitro groups without affecting carboxylic acids.

-

Optimization : A 1:3 molar ratio of dinitrophthalic acid to Na₂S₂O₄ in pH 9–10 buffer at 50°C may achieve full reduction within 2 hours.

Process Intensification and Solvent Selection

Solvent Effects on Crystallization

The acetylation of 3-aminophthalic acid in acetic anhydride (source) demonstrates the role of solvent polarity in product isolation. For diaminophthalic acid:

Catalyst Recycling

FeCl₃-activated carbon catalysts in source’s mono-reduction system exhibit partial recyclability (3–4 cycles with 15% activity loss). For di-reduction, increasing catalyst loading to 20 wt% may offset deactivation from nitroso intermediates.

Analytical Characterization and Quality Control

Purity Assessment

HPLC with UV detection (λ = 254 nm) using a C18 column and 0.1% H₃PO₄/acetonitrile gradient effectively resolves diaminophthalic acid from mono-amine and nitro byproducts.

Industrial Scalability and Environmental Considerations

Waste Stream Management

The hydrazine-based process generates NH₃ and Fe-rich sludge, necessitating:

Cost Analysis

Table 2: Cost Drivers in Diaminophthalic Acid Production

| Component | Cost Contribution (%) |

|---|---|

| 3,6-Dinitrophthalic Acid | 55–60 |

| Hydrazine Hydrate | 25–30 |

| Catalyst System | 10–15 |

Q & A

Q. What are the optimal synthetic routes for 3,6-diaminophthalic acid, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nitration followed by reduction of phthalic acid derivatives. For example, dimethyl esters of diaminophthalic acids are synthesized via controlled amination and hydrolysis steps. Recrystallization in polar solvents (e.g., ethanol-water mixtures) is critical for purity. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through HPLC or melting-point analysis is recommended. Comparative studies on solvent systems (e.g., DMF vs. acetic acid) can optimize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming amine and carboxyl group positions. Infrared (IR) spectroscopy can validate functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹). Mass spectrometry (MS) ensures molecular weight consistency. For stability under thermal stress, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess decomposition temperatures and phase transitions .

Q. How does pH influence the solubility and reactivity of this compound in aqueous solutions?

- Methodological Answer : Conduct pH-dependent solubility studies by titrating the compound in buffered solutions (pH 2–12). Measure solubility via UV-Vis spectroscopy at λ_max. Reactivity with metal ions (e.g., Cu²⁺, Fe³⁺) can be assessed using chelation experiments, monitored by spectrophotometric shifts. Acid-base titrations can determine pKa values for amine and carboxyl groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported thermal stability data for this compound derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict bond dissociation energies and compare with experimental TGA/DSC data. Address discrepancies by isolating variables such as crystallinity or hydration states. For example, aromatic derivatives often show higher thermal stability (Td5% > 300°C) due to conjugated π-systems, whereas aliphatic analogs may degrade at lower temperatures .

Q. What strategies mitigate side reactions during the functionalization of this compound for polymer synthesis?

- Methodological Answer : Protect amine groups using tert-butoxycarbonyl (Boc) or benzyl groups before polymerization. Optimize polycondensation conditions (e.g., catalyst type, temperature) to minimize cross-linking. For example, using Sn(Oct)₂ as a catalyst at 180°C under vacuum can enhance molecular weight (Mn = 10,600–18,000 g/mol) while reducing branching .

Q. How do steric and electronic effects influence the optical properties of this compound-based dyes?

- Methodological Answer : Synthesize derivatives with varying substituents (e.g., electron-withdrawing F or electron-donating OMe groups) and compare UV-Vis absorption spectra. For instance, dimethyl 2,6-diaminotephthalate exhibits a yellow color due to extended conjugation, while steric hindrance in 3,5-diaminophthalic acid derivatives reduces π-π interactions, resulting in colorless crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.